Cudc-101

Catalog No.
S547933
CAS No.
1012054-59-9
M.F
C24H26N4O4
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cudc-101

CAS Number

1012054-59-9

Product Name

Cudc-101

IUPAC Name

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)

InChI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, CUDC 101, CUDC-101, CUDC101

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO

The exact mass of the compound Cudc-101 is 434.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CUDC-101 is a rationally designed, single-molecule agent engineered to simultaneously inhibit histone deacetylases (HDACs) and the receptor tyrosine kinases EGFR and HER2. It demonstrates potent, low-nanomolar inhibitory activity against Class I and II HDACs as well as EGFR and HER2 kinases. This multi-targeted profile was developed to address the common mechanisms of acquired resistance seen with single-target kinase inhibitors by concurrently blocking key signaling and compensatory pathways, such as those involving AKT, HER3, and MET. The compound's utility is primarily in preclinical research settings for overcoming resistance and studying pathway crosstalk.

Substituting CUDC-101 with a simple combination of separate HDAC and EGFR/HER2 inhibitors (e.g., Vorinostat + Erlotinib) is not a valid approach for achieving comparable, reproducible results. A single molecule ensures simultaneous engagement of all targets within the same cell, a condition that cannot be guaranteed with a physical mixture due to differing pharmacokinetic and pharmacodynamic properties of the individual agents. Studies have shown that CUDC-101 monotherapy can be more effective than combinations of single-target agents like Vorinostat plus Erlotinib or Lapatinib against certain cancer cell lines. This non-interchangeability makes CUDC-101 essential for studies where consistent, multi-target inhibition is a critical experimental parameter.

Potent, Simultaneous Inhibition of HDAC and Kinase Targets in a Single Molecule

CUDC-101 was designed to potently inhibit both HDAC and key receptor tyrosine kinases within a single chemical entity. In cell-free biochemical assays, it demonstrates low-nanomolar inhibition of EGFR (IC50 = 2.4 nM), HER2 (IC50 = 15.7 nM), and pan-HDAC activity (IC50 = 4.4 nM). This contrasts with single-target agents like Erlotinib, which only inhibits EGFR, or Vorinostat, which only inhibits HDACs, making CUDC-101 a necessary tool for studying concurrent pathway blockade.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataEGFR: 2.4 nM; HER2: 15.7 nM; HDAC: 4.4 nM
Comparator Or BaselineSingle-target inhibitors (e.g., Erlotinib, Vorinostat) which have no activity on the other respective target classes.
Quantified DifferenceN/A (Qualitative difference in target profile)
ConditionsCell-free biochemical enzyme activity assays.

This integrated potency ensures that a single administered compound can reliably test the hypothesis of dual pathway inhibition without the confounding variables of mixing two separate drugs.

Maintains Potency in Cancer Models with Acquired Resistance to Single-Agent EGFR Inhibitors

A primary procurement justification for CUDC-101 is its effectiveness in models where single-agent EGFR inhibitors fail. In non-small cell lung cancer (NSCLC) and gastric cancer cell lines overexpressing MET, a known resistance mechanism, CUDC-101 demonstrated submicromolar IC50 values for growth inhibition. In contrast, the EGFR inhibitor Erlotinib and the HDAC inhibitor Vorinostat showed minimal to no effect in most of these same cell lines. Similarly, in an erlotinib-resistant A549 NSCLC xenograft model, CUDC-101 administered at 120 mg/kg showed potent inhibition of tumor growth.

Evidence DimensionInhibition of cell proliferation (IC50) and in vivo tumor growth
Target Compound DataSubmicromolar IC50s in MET-overexpressing cells; Potent tumor growth inhibition in erlotinib-resistant xenografts.
Comparator Or BaselineErlotinib and Vorinostat showed minimal or no growth inhibitory effect in the same MET-overexpressing cell lines.
Quantified DifferenceQualitative superiority (effective vs. ineffective)
ConditionsIn vitro cell proliferation assays (MET-overexpressing NSCLC and gastric cancer lines); In vivo A549 NSCLC xenograft model.

For researchers studying or aiming to overcome acquired resistance to EGFR inhibitors, CUDC-101 is a critical tool, as common substitutes like Erlotinib are ineffective in these specific models.

Superior Efficacy Over Single Agents in Suppressing Cancer Cell Migration

In process-oriented assays modeling cell migration, CUDC-101 demonstrates superior performance to single-target comparators. In an in vitro wound-healing assay using MDA-MB-231 breast carcinoma cells, 1 µmol/L CUDC-101 significantly reduced HGF- and EGF-induced migration. In the same assay, both Erlotinib and Vorinostat were noted to be less effective, even at higher concentrations. This suggests that the dual-inhibition mechanism is key to its anti-migratory effects.

Evidence DimensionInhibition of induced cell migration
Target Compound DataSignificant reduction of migration at 1 µmol/L.
Comparator Or BaselineErlotinib and Vorinostat were 'less effective' even at higher concentrations.
Quantified DifferenceQualitative superiority (significantly reduced vs. less effective)
ConditionsIn vitro wound-healing migration assay with MDA-MB-231 cells induced by HGF and EGF.

This makes CUDC-101 a more suitable and potent reagent for researchers investigating the signaling pathways that control cancer cell motility and invasion, where single-agent inhibitors provide incomplete blockade.

Preclinical Models of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

CUDC-101 is the indicated choice for in vitro and in vivo studies where cancer models have developed resistance to first-generation EGFR inhibitors like erlotinib or gefitinib. Its demonstrated ability to inhibit growth in cells with resistance mechanisms, such as MET amplification, allows for the investigation of bypass signaling pathways that single-agent TKIs cannot address.

Investigating the Crosstalk Between Kinase Signaling and Epigenetic Regulation

As a single molecule that potently inhibits both receptor tyrosine kinases and histone deacetylases, CUDC-101 is an ideal tool for studying the synergistic interplay between these two fundamental cellular systems. This avoids the pharmacokinetic and dosing complexities of using two separate compounds, ensuring more reliable and interpretable results in studies of oncogenic signaling and gene expression.

Models of Cancer Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

Based on direct comparative evidence showing its superior ability to inhibit cancer cell migration versus single-agent inhibitors, CUDC-101 is a preferred reagent for assays modeling metastasis. Its capacity to modulate markers of EMT, such as restoring E-cadherin expression, makes it particularly suitable for studying the mechanisms that regulate tumor cell motility and invasion.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

434.19540532 Da

Monoisotopic Mass

434.19540532 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Y9MP123

Other CAS

1012054-59-9

Wikipedia

Cudc-101

Dates

Last modified: 08-15-2023
1. Cai, Xiong; Zhai, Hai-Xiao; Wang, Jing; Forrester, Jeffrey; Qu, Hui; Yin, Ling; Lai, Cheng-Jung; Bao, Rudi; Qian, Changgeng. Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (2010), 53(5), 2000-2009. CODEN: JMCMAR ISSN:0022-2623. CAN 152:326271 AN 2010:170333
2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799
3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181
4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937
5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001
6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417

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